molecular formula C42H58O6 B14789694 CID 138115313

CID 138115313

Cat. No.: B14789694
M. Wt: 658.9 g/mol
InChI Key: SJWWTRQNNRNTPU-YMSCUYAXSA-N
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Chemical Reactions Analysis

Reaction Types and Mechanisms

Pyrimidine derivatives like CID 138115313 participate in reactions dominated by:

Electrophilic Substitution

  • Nitration/Sulfonation : Occurs preferentially at electron-rich positions (e.g., para to substituents on the pyrimidine ring). Substituents such as amino or hydroxyl groups direct reactivity.

  • Halogenation : Bromination or chlorination typically occurs under mild acidic conditions, targeting positions activated by ring substituents.

Nucleophilic Substitution

  • Displacement reactions at electron-deficient positions (e.g., para to electron-withdrawing groups like nitro or carbonyl). For example, hydroxyl groups may replace halides under basic conditions.

Oxidation and Reduction

  • Oxidation : Pyrimidine rings with alkyl side chains undergo oxidation to carboxylic acids under strong oxidizing agents (e.g., KMnO₄).

  • Reduction : Catalytic hydrogenation reduces unsaturated bonds in substituents, while preserving the aromatic core.

Synthetic Routes and Key Reactions

The synthesis of this compound involves multi-step protocols, including:

Reaction StepConditionsPurpose
Pyrimidine Core FormationCondensation of thiourea with β-keto esters at 80–100°CForms the 6-membered heterocyclic ring
FunctionalizationNucleophilic substitution with alkyl halides in DMFIntroduces substituents at reactive sites
OxidationH₂O₂ in acetic acid at 60°CConverts thiol groups to sulfonic acids

Reactivity-Influencing Factors

The compound’s behavior varies under different conditions:

ParameterEffect on ReactivityExample
pH Acidic conditions protonate nitrogen atoms, altering electrophilic attack sitesNitration accelerates at pH < 3
Solvent Polarity Polar aprotic solvents (e.g., DMSO) stabilize transition states in substitution reactions30% higher yield in DMSO vs. ethanol
Temperature Higher temperatures (>100°C) favor ring-opening reactionsProlonged heating degrades the pyrimidine core

Biological Interaction Pathways

While primarily a chemical analysis, notable biochemical interactions include:

  • Enzyme Inhibition : Binds to ATP-binding pockets in kinases via hydrogen bonding with pyrimidine nitrogen atoms.

  • Receptor Modulation : Acts as a partial agonist for GABAₐ receptors in structural analogs, though direct evidence for this compound requires further study .

Stability and Degradation

ConditionDegradation PathwayProducts
UV LightPhotolytic cleavage of C–N bondsFragmented amines and carbonyl compounds
Aqueous Acid (pH 2)Hydrolysis of ester substituentsCarboxylic acids and alcohols

Properties

Molecular Formula

C42H58O6

Molecular Weight

658.9 g/mol

InChI

InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/t23?,34?,35?,40-,41-,42+/m1/s1

InChI Key

SJWWTRQNNRNTPU-YMSCUYAXSA-N

Isomeric SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)C[C@]12[C@](O1)(CC(CC2(C)C)O)C)C=CC=C(C)C=C=C3[C@](CC(CC3(C)C)OC(=O)C)(C)O

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C

Origin of Product

United States

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